molecular formula C₁₁H₁₀N₄ B043389 2-Amino-1-methylimidazo[4,5-f]quinoline CAS No. 102408-25-3

2-Amino-1-methylimidazo[4,5-f]quinoline

Cat. No.: B043389
CAS No.: 102408-25-3
M. Wt: 198.22 g/mol
InChI Key: OVQPXFFZKPEXMR-UHFFFAOYSA-N
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Description

2-Amino-1-methylimidazo[4,5-f]quinoline is a potent heterocyclic aromatic amine (HAA) of significant interest in toxicology, oncology, and metabolic research. It is primarily recognized as a mutagenic and carcinogenic compound formed during the high-temperature cooking of proteinaceous foods, such as meat and fish. Its primary research value lies in serving as a model compound for studying chemical carcinogenesis, DNA adduct formation, and metabolic activation pathways. The mechanism of action involves cytochrome P450-mediated bioactivation, primarily by CYP1A2, to a reactive N-hydroxy derivative, which subsequently forms DNA adducts, leading to genotoxicity and initiating carcinogenic processes. Researchers utilize this compound in in vitro and in vivo models to investigate DNA damage and repair mechanisms, the role of metabolic polymorphisms in cancer susceptibility, and the evaluation of chemopreventive agents. This high-purity reagent is essential for advancing our understanding of dietary and environmental carcinogenesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-10-7-3-2-6-13-8(7)4-5-9(10)14-11(15)12/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQPXFFZKPEXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=C2C=CC=N3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20907481
Record name 1-Methyl-1,3-dihydro-2H-imidazo[4,5-f]quinolin-2-imine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102408-25-3
Record name 2-Amino-1-methylimidazo[4,5-f]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102408-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-methylimidazo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,3-dihydro-2H-imidazo[4,5-f]quinolin-2-imine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-1-METHYLIMIDAZO(4,5-F)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D168622DN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical and Physical Properties of Meiq

The distinct chemical and physical properties of MeIQ are fundamental to its behavior in biological systems and its detection by analytical instruments.

PropertyValue
Chemical FormulaC12H12N4
Molecular Weight212.25 g/mol
AppearanceCrystalline solid
Melting PointData not readily available
SolubilitySoluble in methanol (B129727) and dimethyl sulfoxide
CAS Number76180-96-6

Biosynthesis and Formation of Meiq

MeIQ is not biosynthesized in organisms in the traditional sense of enzymatic pathways. Instead, its formation is a result of pyrolytic chemical reactions that occur during the high-temperature cooking of muscle meats. The primary precursors for the formation of MeIQ are creatine (B1669601) or creatinine (B1669602), amino acids (specifically phenylalanine), and sugars.

The Maillard reaction, a form of non-enzymatic browning, is the initial step, which leads to the formation of various reactive intermediates. These intermediates, in the presence of creatine or creatinine, undergo a series of complex reactions, including cyclizations and condensations, to form the imidazoquinoline structure of MeIQ. The rate and amount of MeIQ formation are influenced by several factors, including:

Temperature: Higher cooking temperatures, especially above 150°C (302°F), significantly increase the formation of MeIQ.

Cooking Method: Frying, broiling, and grilling produce higher concentrations of MeIQ compared to lower-temperature methods like baking or boiling.

Cooking Time: Longer cooking times at high temperatures also contribute to increased MeIQ formation.

Meat Type and Fat Content: The specific type of muscle meat and its composition can influence the levels of precursors and thus the amount of MeIQ formed.

Genotoxicity of 2 Amino 1 Methylimidazo 4,5 F Quinoline

DNA Adduct Formation

Covalent binding of chemical carcinogens or their metabolites to DNA, forming DNA adducts, is a critical initiating event in chemical carcinogenesis. nih.gov Detailed mechanistic studies on DNA adduct formation for 2-Amino-1-methylimidazo[4,5-f]quinoline (iso-IQ) are limited. However, extensive research on its structural isomer, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), provides significant insight into the likely mechanisms for this class of compounds. The metabolic activation of these amines is a prerequisite for their reaction with DNA. nih.gov

For the closely related compound IQ, metabolic activation leads to a reactive intermediate that covalently binds to DNA. researchgate.net The primary site of this interaction is the C8 position of guanine (B1146940), forming N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ). nih.govresearchgate.net This specific adduct is consistently identified as the major product of the reaction between activated IQ and DNA. researchgate.netresearchgate.net In studies with human lymphoblastoid cells, the dG-C8-IQ adduct was the predominant form, with a minor adduct, 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ), also being detected. umn.edu The ratio of dG-C8-IQ to dG-N2-IQ was found to be approximately 3:1. umn.edu This binding at the C8 position of guanine can distort the DNA helix, potentially leading to errors during DNA replication and transcription, which underlies the compound's mutagenic activity. researchgate.netresearchgate.net

Research on the distribution of DNA adducts formed by the isomer IQ in animal models reveals significant tissue-specific differences. Following administration to rodents, IQ-DNA adducts are detected in multiple organs, including the liver, lungs, kidneys, and various parts of the gastrointestinal tract. nih.govnih.gov

Studies in F344 rats have shown that adduct levels are substantially higher in the liver compared to the small and large intestines. nih.gov Similarly, in CDF1 mice, IQ-DNA adduct patterns were observed in the liver, lungs, stomach, colon, kidneys, heart, and spleen. nih.gov The higher concentration of adducts in the liver is consistent with this organ's primary role in metabolizing foreign compounds. nih.gov The specific levels and persistence of these adducts in different tissues are critical factors in determining organ-specific carcinogenicity.

Tissue Distribution of IQ-DNA Adducts in CDF1 Mice 12 Days After Dietary Administration nih.gov
OrganAdduct Level Change with MO Diet*
LiverDecreased (36.5-64.7%)
StomachDecreased (36.5-64.7%)
HeartDecreased (36.5-64.7%)
SpleenDecreased (36.5-64.7%)

*Compared to control diets. MO = Menhaden Oil.

DNA Damage Induction

The formation of DNA adducts can lead to further types of DNA damage, including strand breaks and the activation of cellular repair mechanisms.

While specific studies employing the alkaline elution technique for this compound were not identified, research on its isomer IQ has demonstrated the induction of DNA strand breaks. The Comet assay, a method for detecting DNA strand breaks in individual cells, has shown that IQ induces this form of damage in a dose-dependent manner in both colon and liver tissues of Big Blue rats. nih.govresearchgate.net The production of DNA strand breaks was also observed in human liver cells expressing human CYP1A2, the enzyme responsible for metabolically activating IQ. nih.gov This damage is a direct consequence of the chemical interaction with DNA and the subsequent processing of adducts by the cell.

The presence of DNA damage, such as bulky adducts, triggers cellular DNA repair pathways. One key mechanism is nucleotide excision repair (NER), which can be measured by monitoring unscheduled DNA synthesis (UDS). nih.govnih.gov The isomer IQ has been shown to be a potent inducer of UDS in primary cultured rat liver hepatocytes. nih.gov This indicates that the DNA adducts formed by IQ are recognized by the cellular machinery, which then initiates a repair process involving the removal of the damaged DNA segment and synthesis of a new, correct sequence. nih.gov The efficiency of these repair processes can significantly influence the ultimate mutagenic and carcinogenic outcome of exposure.

Mutagenic Potential

Direct evidence for the mutagenic potential of this compound (iso-IQ) comes from in vivo genotoxicity assays using Drosophila melanogaster. nih.gov In these studies, iso-IQ was compared with its more widely studied isomer, IQ.

The results demonstrated that iso-IQ is a potent mutagen, exhibiting greater activity than IQ in two different assays. nih.gov In the sex-linked recessive lethal (SLRL) test, which measures mutations in germ cells, iso-IQ was found to be more active than IQ. nih.gov A similar and more pronounced effect was observed in the somatic mutation and recombination test (SMART), which assesses genotoxicity in somatic (wing) cells. In the SMART assay, iso-IQ produced more than double the frequency of mutant spots compared to IQ, indicating a higher mutagenic and/or recombinogenic activity. nih.gov These findings establish this compound as a powerful genotoxic agent in this in vivo model. nih.gov

Comparative Mutagenicity of IQ and iso-IQ in Drosophila melanogaster (SMART Assay) nih.gov
CompoundConcentration (mM)Total SpotsSpots per Wing
Control-210.43
IQ4681.48
iso-IQ41553.52

In Vitro Mutagenicity Assays (e.g., Ames Test in Salmonella typhimurium)

Data unavailable.

In Vivo Mutagenicity in Transgenic Rodents

Data unavailable.

Mutational Spectra Induced by MeIQ-DNA Adducts

Data unavailable.

Sister Chromatid Exchange Induction

Data unavailable.

Carcinogenicity and Molecular Mechanisms of 2 Amino 1 Methylimidazo 4,5 F Quinoline

Animal Carcinogenesis Models

Animal studies, primarily in rodents, have been instrumental in characterizing the carcinogenic properties of MeIQ. These models have demonstrated that MeIQ is a potent carcinogen, with its effects varying depending on the species and target organ.

The carcinogenicity of MeIQ exhibits a degree of target organ specificity, with the liver and colon being prominent sites of tumor development in rodent models. In CDF1 mice, oral administration of MeIQ has been shown to induce a high incidence of squamous cell carcinomas and papillomas in the forestomach. nih.gov Furthermore, female mice in these studies also displayed a significantly higher incidence of liver tumors compared to control groups. nih.gov In Big Blue female mice, dietary administration of MeIQ led to the development of intestinal tumors, specifically adenocarcinomas in the colon and cecum, as well as hepatocellular carcinomas. myfoodresearch.com

Studies in F344 rats have also highlighted the liver and colon as target organs for MeIQ-induced carcinogenicity. Preneoplastic lesions, which are considered early indicators of cancer development, have been observed in both the liver and colon of rats administered MeIQ. nih.gov The table below summarizes the target organ specificity of MeIQ in different rodent models.

Interactive Data Table: Target Organ Specificity of MeIQ in Rodent Models

Animal Model Target Organs Type of Lesion/Tumor
CDF1 Mice Forestomach, Liver (females) Squamous cell carcinomas, Papillomas, Liver tumors
Big Blue Mice Colon, Cecum, Liver Adenocarcinomas, Hepatocellular carcinomas
F344 Rats Liver, Colon Preneoplastic lesions (GST-P-positive foci, Aberrant crypt foci)

The induction of tumorigenesis by MeIQ in rodents is a well-documented phenomenon. In CDF1 mice, dietary exposure to MeIQ resulted in a high incidence of tumors in the forestomach, with approximately 40% of the squamous cell carcinomas metastasizing to the liver. nih.gov A clear dose-response relationship was observed, with higher doses leading to a greater incidence of tumors. nih.gov

In Big Blue female mice fed a diet containing MeIQ, the incidence of adenocarcinomas was 42% in the colon and 68% in the cecum, while the incidence of hepatocellular carcinomas reached 84%. myfoodresearch.com In contrast, no such tumors were observed in the control group. myfoodresearch.com These findings underscore the potent tumorigenic activity of MeIQ in rodents. The administration of another related compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), in rats has been shown to induce hepatocellular carcinomas, adenocarcinomas of the small and large intestines, and squamous cell carcinomas in other glands. nih.gov

Mechanistic Basis of MeIQ Carcinogenesis

The carcinogenic effects of MeIQ are rooted in its ability to interact with cellular macromolecules, particularly DNA, leading to genetic alterations that can initiate and promote cancer. This process is mediated by the metabolic activation of MeIQ into reactive intermediates that can damage DNA and disrupt normal cellular processes.

A critical step in the initiation of MeIQ-induced carcinogenesis is the formation of DNA adducts. nih.gov MeIQ itself is not directly reactive with DNA. It requires metabolic activation to form electrophilic intermediates that can covalently bind to DNA, forming adducts. nih.gov The primary DNA adduct formed by MeIQ is at the C8 position of deoxyguanosine. researchgate.net

The formation of these bulky DNA adducts can distort the DNA helix, leading to errors during DNA replication and transcription. researchgate.net If not repaired, these adducts can result in mutations, which are permanent changes in the DNA sequence. researchgate.net The accumulation of mutations in critical genes is a key driver of the initiation of carcinogenesis. nih.gov Studies have shown a correlation between the levels of MeIQ-induced DNA adducts and the mutagenic and carcinogenic effects of the compound. nih.gov

The mutations induced by MeIQ-DNA adducts can affect two critical classes of genes involved in cancer development: proto-oncogenes and tumor suppressor genes. Activation of proto-oncogenes into oncogenes can lead to uncontrolled cell growth, while the inactivation of tumor suppressor genes removes the natural brakes on cell proliferation.

In studies with the related compound IQ, activated c-Ha-ras proto-oncogenes were identified in Zymbal gland tumors induced in rats. nih.gov The mutations observed were primarily transversions at codon 13 and 61. nih.gov Additionally, mutations in the p53 tumor suppressor gene were also found in Zymbal gland tumors induced by IQ in rats. nih.gov These findings suggest that both the activation of oncogenes and the inactivation of tumor suppressor genes are important events in the carcinogenic process initiated by these heterocyclic amines. The inactivation of tumor suppressor genes is a crucial step in allowing for unchecked cell proliferation, a hallmark of cancer. nih.govnih.govmdpi.com The interplay between activated oncogenes and inactivated tumor suppressor genes can drive the progression from a normal cell to a malignant tumor. researchgate.net

The formation of DNA adducts and subsequent genetic mutations by MeIQ is dependent on its metabolic activation into reactive intermediates. nih.gov This process typically involves N-hydroxylation by cytochrome P450 enzymes, followed by O-esterification by enzymes such as N-acetyltransferases (NATs). nih.gov The resulting reactive esters are highly electrophilic and can readily react with DNA. nih.gov

The N-hydroxy metabolite of MeIQ can also undergo further reactions that generate reactive oxygen species, leading to oxidative DNA damage. nih.gov This suggests that in addition to direct DNA adduct formation, oxidative stress may also contribute to the genotoxicity and carcinogenicity of MeIQ. nih.gov The involvement of these reactive intermediates underscores the importance of metabolic pathways in determining the carcinogenic potential of MeIQ. researchgate.net

Cellular and Molecular Responses to MeIQ Exposure

Exposure to 2-Amino-1-methylimidazo[4,5-f]quinoline (MeIQ), a member of the heterocyclic amine (HCA) family, elicits a range of cellular and molecular responses that are central to its carcinogenic activity. These responses involve the disruption of fundamental cellular processes, including the regulation of cell division and programmed cell death, and the perturbation of key signaling networks that govern cell growth and survival.

Cell Proliferation and Apoptosis Modulation

A critical factor in the carcinogenicity of genotoxic compounds like MeIQ is the enhancement of cell proliferation in target tissues. researchgate.net This increased proliferation elevates the probability of genetic alterations becoming permanently fixed in the DNA of daughter cells. researchgate.net The regulation of cell proliferation and apoptosis (programmed cell death) is intricately linked, often sharing common molecular pathways to maintain tissue homeostasis. nih.govscispace.com An imbalance between these two processes, where proliferation is promoted and apoptosis is inhibited, can lead to uncontrolled cell growth and the development of neoplasias. nih.gov

Key regulators of the cell cycle and apoptosis can be influenced by carcinogenic insults. These include tumor suppressor proteins like p53 and RB, the c-Myc oncogene, and various cyclin-dependent kinases (Cdks) and their inhibitors. nih.gov For instance, p53 responds to cellular stress, such as DNA damage, by inducing either cell cycle arrest to allow for DNA repair or apoptosis if the damage is irreparable. nih.gov Manipulation or disruption of these checkpoints can allow cells with genetic damage to survive and proliferate. nih.govbioworld.com Research on the related HCA, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), has shown that its N-hydroxy metabolite is cytotoxic, leading to a dose-dependent inhibition of colony formation in cultured human mammary epithelial cells. nih.gov This cytotoxicity highlights the compound's ability to interfere with essential cellular processes, which can select for cells that have lost normal apoptotic controls.

Table 1: Key Proteins in Cell Cycle and Apoptosis Regulation

Protein Family Key Members Primary Function in Homeostasis Potential Impact of Carcinogen Exposure
Tumor Suppressors p53, RB Induce cell cycle arrest or apoptosis in response to DNA damage. nih.govnih.gov Inactivation or downregulation, leading to survival of damaged cells.
Oncogenes c-Myc Promotes cell proliferation. nih.gov Overexpression can drive uncontrolled proliferation and sensitize cells to apoptosis, selecting for anti-apoptotic mutations.
Cyclin-Dependent Kinases (Cdks) Cdk2, Cdk4/6 Drive progression through different phases of the cell cycle. nih.gov Dysregulation can lead to unchecked cell cycle progression.
Cdk Inhibitors p21, p27 Negatively regulate the cell cycle by inhibiting Cdk activity. scispace.com Downregulation can remove the brakes on cell proliferation.

| Bcl-2 Family | Bcl-2 (anti-apoptotic), Bax (pro-apoptotic) | Regulate the intrinsic (mitochondrial) pathway of apoptosis. scispace.comwikipedia.org | An increased ratio of anti- to pro-apoptotic members can inhibit cell death. wikipedia.org |

Signal Transduction Pathway Perturbations

The carcinogenic effects of MeIQ are also mediated by its ability to disrupt critical intracellular signal transduction pathways that regulate cell growth, differentiation, and survival. Aberrant activation of these pathways is a hallmark of cancer. mdpi.com Key pathways implicated in the response to related heterocyclic amines include the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

The MAPK pathway , which includes the Extracellular signal-Regulated Kinase (ERK), is a crucial cascade that transmits signals from the cell surface to the nucleus, influencing a wide array of cellular processes such as proliferation, survival, and differentiation. mdpi.comacs.org Deregulation of this pathway is frequently observed in various cancers. mdpi.com Studies on the related compound IQ in zebrafish have shown that it can induce oxidative stress and inflammation through the TLR4/MAPK signaling pathway, indicating that MAPK signaling is a target of HCA toxicity. nih.gov The MAPK pathway's activation can promote an immune-evasive and proliferative state in tumors. nih.gov

The PI3K/Akt pathway is another vital oncogenic pathway that plays a central role in promoting cell survival, growth, metabolism, and metastasis. mdpi.comyoutube.com This pathway can be activated by various stimuli, leading to the activation of the serine/threonine kinase Akt. youtube.com Activated Akt then phosphorylates a multitude of downstream targets that suppress apoptosis and promote cell cycle progression. mdpi.comyoutube.com Research has demonstrated that the PI3K/Akt pathway is frequently overactive in cancer, contributing to tumor progression and resistance to therapy. nih.gov Studies on the related HCA, IQ, have demonstrated its ability to promote hepatocarcinogenesis by activating the Wnt/β-catenin and transforming growth factor-β (TGF-β) signaling pathways. nih.gov These pathways are known to crosstalk with the PI3K/Akt and MAPK cascades, suggesting a complex network of signaling perturbations induced by these carcinogens.

Table 2: Major Signaling Pathways Affected by Heterocyclic Amines

Pathway Key Components Normal Cellular Function Consequence of Perturbation by HCAs
MAPK/ERK Ras, Raf, MEK, ERK Regulates cell proliferation, differentiation, and survival. mdpi.com Sustained activation leading to uncontrolled cell growth and evasion of apoptosis. nih.govnih.gov
PI3K/Akt PI3K, Akt, mTOR Promotes cell growth, survival, and metabolism. mdpi.comyoutube.com Aberrant activation, suppressing apoptosis and promoting proliferation. nih.gov
Wnt/β-catenin Wnt, β-catenin, APC Regulates cell fate, proliferation, and adhesion. Activation leads to nuclear translocation of β-catenin and transcription of pro-proliferative target genes like c-Myc and cyclin D1. nih.gov

| TGF-β | TGF-β, TβR1, TβR2 | Regulates cell growth, differentiation, and apoptosis; can be tumor-suppressive or -promoting depending on context. | In later stages of cancer, can promote invasion and metastasis. nih.gov |

Chemoprevention Strategies for MeIQ-Induced Tumorigenesis

Given the carcinogenic potential of MeIQ, significant research has focused on identifying natural and synthetic agents that can inhibit or reverse its tumorigenic effects. These chemopreventive strategies often target the metabolic activation of MeIQ, the formation of DNA adducts, or the cellular pathways it disrupts.

Several dietary components have shown promise in mitigating the effects of related HCAs like IQ. Cruciferous vegetables, such as Brussels sprouts and red cabbage, have demonstrated chemoprotective effects against IQ-induced preneoplastic lesions in the colon and liver of rats. nih.govscispace.com This protection is attributed, in part, to the induction of phase II detoxification enzymes like UDP-glucuronosyltransferase, which facilitates the excretion of the carcinogen. nih.govscispace.com

Chlorophyllin, a derivative of chlorophyll, has been found to be a potent inhibitor of IQ-induced tumorigenesis. nih.gov Its mechanism of action is thought to involve the formation of a molecular complex with the HCA, which inhibits its intestinal absorption and subsequent binding to DNA. nih.govdocumentsdelivered.com Studies have shown that chlorophyllin significantly reduces the total tumor burden in rats treated with IQ, particularly in the liver and small intestine. nih.gov

Flavonoids, a large group of plant secondary metabolites found in fruits and vegetables, also possess antimutagenic properties against IQ. researchgate.net Phytochemicals such as quercetin, silybin, and emodin (B1671224) have been shown to inhibit cancer cell growth and invasion, partly by reversing the epithelial-mesenchymal transition (EMT), a critical process for cancer metastasis. mdpi.com

Table 3: Selected Chemopreventive Agents Against HCA-Induced Carcinogenesis

Agent/Class Source Proposed Mechanism of Action Key Research Findings
Cruciferous Vegetables Brussels sprouts, red cabbage Induction of phase II detoxification enzymes (e.g., UDP-glucuronosyltransferase). nih.gov Reduced frequency and size of IQ-induced preneoplastic lesions in the liver and colon of F344 rats. nih.govscispace.com
Chlorophyllin Chlorophyll derivative Forms a complex with the carcinogen, inhibiting its absorption and DNA binding. nih.govdocumentsdelivered.com Significantly inhibited total tumor burden in the liver, small intestine, and Zymbal's gland in rats exposed to IQ. nih.gov
Flavonoids Fruits, vegetables, grains Inhibition of cytochrome P450 enzymes involved in carcinogen activation; antioxidant properties. researchgate.netmdpi.com Quercetin demonstrated inhibition of cell growth, migration, and invasion in glioblastoma cell lines. mdpi.com
β-carotene Carrots, sweet potatoes Inhibition of tobacco smoke-induced EMT via the Notch pathway. mdpi.com Shown to have a chemopreventive effect in a mouse model of tobacco smoke-associated gastric alterations. mdpi.com

| Emodin | Rhubarb, buckthorn | Reversal of EMT by inhibiting TWIST1 binding to the E-cadherin promoter. mdpi.com | Reversed mesenchymal phenotype and inhibited invasion in head and neck carcinoma cells. mdpi.com |

Human Exposure and Epidemiological Studies of 2 Amino 1 Methylimidazo 4,5 F Quinoline

Assessment of Human Dietary Intake of MeIQ

The assessment of human dietary intake of 2-Amino-1-methylimidazo[4,5-f]quinoline (MeIQ) and other heterocyclic amines (HCAs) is a complex process that relies on various methodologies to estimate exposure levels within a population. These methods range from self-reported dietary habits to the analysis of biological samples.

Dietary surveys and Food Frequency Questionnaires (FFQs) are primary tools used in epidemiological studies to estimate the intake of MeIQ. nih.govcambridge.org These instruments are designed to capture an individual's usual food consumption over a specific period, which can range from a week to a year. tufts.edu FFQs consist of a list of foods and beverages, and respondents indicate how often they consumed each item. measurement-toolkit.org To enhance the accuracy of HCA intake estimation, specialized FFQs have been developed that include detailed questions on meat and fish consumption, cooking methods (e.g., grilling, frying, broiling), and the degree of doneness. cambridge.org

The process of developing a validated FFQ for HCA assessment involves several steps. Initially, a comprehensive list of commonly consumed meat and fish products is compiled, often derived from national dietary surveys. cambridge.org This is followed by the inclusion of questions related to cooking practices, as the formation of MeIQ is highly dependent on temperature and cooking duration. nih.gov The questionnaire's validity is then tested by comparing its results with those from more detailed dietary records, such as 7-day food diaries. cambridge.org Studies have shown that while FFQs may overestimate absolute HCA intakes, they are effective in ranking individuals according to their consumption levels, which is crucial for epidemiological research. cambridge.org

Data from FFQs are coupled with specialized databases that contain the measured amounts of MeIQ and other HCAs in various cooked foods. nih.gov These databases are created by analyzing food samples prepared under controlled cooking conditions. By combining the reported frequency of consumption with the concentration of MeIQ in those foods, researchers can calculate an estimated daily intake for each study participant.

Table 1: Example of Data Collected in a Food Frequency Questionnaire for HCA Assessment

Food Item Cooking Method Doneness Level Frequency of Consumption
Ground Beef Pan-fried Well-done 2-3 times per week
Chicken Breast Grilled/Barbecued Charred 1 time per week
Salmon Broiled Medium 2-3 times per month

This table is for illustrative purposes and does not represent actual data.

Biomarker-based assessments offer a more direct measure of exposure to MeIQ by analyzing its presence or the presence of its metabolites in biological samples such as urine and hair. nih.gov This approach can complement and validate the data obtained from FFQs. The analysis of biomarkers helps to account for individual differences in the absorption, metabolism, and excretion of these compounds. caymanchem.com

The levels of MeIQ and its metabolites in urine can provide a short-term indication of exposure. Following consumption of cooked meat or fish containing MeIQ, the compound is metabolized by the body, and the resulting products are excreted in the urine. Measuring these metabolites can provide a quantitative measure of recent intake.

Hair analysis, on the other hand, can serve as a biomarker for long-term exposure to certain HCAs. nih.govnih.gov As hair grows, compounds circulating in the bloodstream can be incorporated into the hair shaft. By analyzing segments of hair, researchers can potentially reconstruct an individual's exposure history over several months. The validity of using HCA levels in hair as a biomarker has been evaluated by comparing them with dietary intake data estimated from FFQs. nih.gov These studies provide a valuable objective measure to corroborate self-reported dietary information.

Association with Cancer Risk in Human Populations

Epidemiological studies have investigated the association between the intake of MeIQ and other HCAs and the risk of developing various types of cancer in humans. nih.govnih.govnih.govoup.com The International Agency for Research on Cancer (IARC) has classified MeIQ as a "possible human carcinogen" (Group 2B), indicating that there is limited evidence of its carcinogenicity in humans but sufficient evidence in experimental animals. nih.gov

Both case-control and cohort studies have been employed to examine the link between HCA intake and cancer risk. Case-control studies compare the past dietary habits of individuals with a specific type of cancer (cases) to those of individuals without the disease (controls). nih.gov Cohort studies, in contrast, follow a large group of healthy individuals over a long period, collecting data on their dietary habits and monitoring for the development of cancer.

Several case-control studies have reported positive associations between high intake of MeIQ-related compounds, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and an increased risk of certain cancers. nih.govmyfoodresearch.com For instance, a population-based case-control study found that a high intake of MeIQx from red meat was significantly associated with an increased risk of colon cancer. nih.gov However, the findings across all studies have not always been consistent, with some studies showing no significant association or even an inverse relationship. nih.govmyfoodresearch.com

Prospective cohort studies provide stronger evidence due to their longitudinal design. Some cohort studies have also suggested a link between HCA intake and cancer risk. For example, some research has indicated a potential association between MeIQx exposure and an elevated risk of prostate cancer. myfoodresearch.com However, other large cohort studies have not found a clear association between MeIQx intake and the risk of certain cancers, highlighting the complexity of these relationships and the need for further research. nih.govmyfoodresearch.com

Research has focused on several specific cancer sites where a link to MeIQ and other HCAs is biologically plausible, given their formation in cooked meats and subsequent metabolism and distribution in the body.

Colorectal Cancer: A significant body of evidence from epidemiological studies suggests a positive association between the intake of HCAs, particularly MeIQx, and the risk of colorectal cancer. nih.govoup.commyfoodresearch.com A meta-analysis of studies on colorectal cancer found a statistically significant association for MeIQx intake. nih.gov The risk appears to be more pronounced with the consumption of well-done and pan-fried red meat. oup.com

Prostate Cancer: The association between HCA intake and prostate cancer risk has been investigated in several studies, with mixed results. nih.govmyfoodresearch.com Some epidemiological studies, including both case-control and cohort designs, have reported an elevated risk of prostate cancer with higher MeIQx exposure. myfoodresearch.com Conversely, other cohort studies did not show a clear association. myfoodresearch.com One prospective study found that while the intake of another HCA, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), from red meat was associated with total prostate cancer risk, the association for MeIQx was not statistically significant. aacrjournals.org

Stomach Cancer: The link between processed meat consumption and stomach cancer has been a subject of research, with N-nitroso compounds being one of the suspected carcinogenic agents. oup.com While diets high in salted, pickled, and processed meats are considered risk factors for stomach cancer, the specific role of MeIQ in this relationship is less clear from the available epidemiological evidence. oup.comcancer.org Some Japanese case-control studies have not observed a significant association between HCA intake and stomach cancer risk. nih.gov

Table 2: Summary of Epidemiological Findings on MeIQx and Cancer Risk

Cancer Site Study Type Key Findings
Colon Case-Control High intake of red meat-derived MeIQx associated with a 104% increased risk of colon cancer (highest vs. lowest quartile). nih.gov
Colorectal Case-Control High intake of MeIQx associated with a significant and elevated risk of colorectal cancer. myfoodresearch.com
Prostate Cohort & Case-Control Some studies found an association with elevated prostate cancer risk, while others did not show a clear association. myfoodresearch.com

This table is for illustrative purposes and summarizes findings related to MeIQx, a closely related and frequently studied HCA.

Variability in Human Exposure and Susceptibility

Human exposure to MeIQ and the subsequent health risks are not uniform across the population. There is significant variability influenced by a combination of external and internal factors. nih.govnih.gov

Dietary habits are a primary source of variability in exposure. The amount of MeIQ consumed depends on the type of meat and fish, the cooking method and temperature, and the duration of cooking. nih.gov Diets high in well-done, fried, or barbecued meats will lead to a higher intake of HCAs compared to diets that include more boiled or steamed foods. oup.com

Genetic susceptibility also plays a crucial role in how individuals respond to HCA exposure. The metabolism of MeIQ in the human body involves a series of enzymatic reactions, primarily carried out by cytochrome P450 (CYP) enzymes and N-acetyltransferases (NATs). caymanchem.com Genetic variations, or polymorphisms, in the genes that code for these enzymes can lead to differences in their activity. For example, individuals with certain "fast" or "slow" acetylator NAT genotypes may metabolize HCAs more or less efficiently, which can in turn influence the formation of DNA adducts and subsequent cancer risk. myfoodresearch.com The expression levels of enzymes like CYP2A6 and sulfotransferases (SULTs) have also been implicated in modifying the risk of colorectal cancer associated with high MeIQx intake. myfoodresearch.com This interplay between dietary exposure and genetic predisposition highlights the complexity of assessing cancer risk from MeIQ.

Genetic Polymorphisms Affecting MeIQ Metabolism

The metabolic activation and detoxification of this compound (MeIQ) are critical determinants of its potential carcinogenic effects. This biotransformation is heavily influenced by the activity of several enzymes, which can vary significantly among individuals due to genetic polymorphisms. These genetic variations can alter the rate at which MeIQ is metabolized, thereby affecting an individual's susceptibility to its harmful effects. Key enzymes involved in this process include the Cytochrome P450 (CYP) family, particularly CYP1A2, and N-acetyltransferase 2 (NAT2).

The initial step in the metabolic activation of MeIQ is N-oxidation, a reaction primarily catalyzed by the CYP1A2 enzyme in the liver. This process converts MeIQ into a more reactive N-hydroxy derivative. Subsequently, the N-hydroxy metabolite can undergo O-acetylation, a reaction catalyzed by NAT2. This step is crucial as it leads to the formation of highly unstable acetoxy derivatives, which can readily form DNA adducts, potentially initiating carcinogenesis.

Genetic polymorphisms in the CYP1A2 and NAT2 genes can lead to distinct metabolic phenotypes. For the NAT2 gene, polymorphisms result in three main phenotypes: rapid, intermediate, and slow acetylators. Individuals with the rapid acetylator phenotype metabolize certain compounds more quickly. In the context of MeIQ, rapid acetylation by NAT2 is considered an activation step, potentially leading to higher levels of DNA adduct formation. Conversely, slow acetylators may have a reduced capacity to form these reactive metabolites.

Polymorphisms in the CYP1A2 gene also contribute to inter-individual differences in enzyme activity. Some variants are associated with higher inducibility of the enzyme, which could lead to an increased rate of the initial N-oxidation of MeIQ. The interplay between polymorphisms in both CYP1A2 and NAT2 can create a range of metabolic capabilities within the population, influencing individual susceptibility to the genotoxic effects of MeIQ. Epidemiological studies have explored the links between these genetic variations, dietary MeIQ exposure, and cancer risk, although the complexity of these interactions continues to be an active area of research.

GenePolymorphism TypeMetabolic PhenotypeEffect on MeIQ Metabolism
NAT2Alleles like NAT25 and NAT26Slow AcetylatorDecreased O-acetylation of N-hydroxy-MeIQ, potentially reducing the formation of DNA-reactive metabolites.
NAT2Wild-type allele NAT24Rapid AcetylatorEfficient O-acetylation of N-hydroxy-MeIQ, which is an activation step that can lead to higher levels of DNA adducts.
CYP1A2Variants like CYP1A21FHigh Inducibility/ActivityIncreased rate of N-oxidation, the initial activation step of MeIQ, leading to higher levels of the N-hydroxy metabolite.
CYP1A2Other variantsLower ActivitySlower rate of N-oxidation, potentially leading to lower levels of the reactive intermediate.

Influence of Dietary Habits and Cooking Practices

Human exposure to this compound (MeIQ) is almost exclusively through the diet, specifically from the consumption of cooked muscle meats. The formation of MeIQ and other heterocyclic amines (HCAs) is a result of chemical reactions that occur at high temperatures involving creatine (B1669601) or creatinine (B1669602), amino acids, and sugars. Therefore, dietary habits and cooking practices are the most significant factors determining the level of MeIQ exposure.

The method and temperature of cooking play a crucial role in the amount of MeIQ formed. High-temperature cooking methods such as pan-frying, grilling, and barbecuing are known to produce the highest concentrations of HCAs. oup.com The formation of these compounds generally increases with both the temperature and the duration of cooking. nih.gov For instance, studies have shown that frying meat at higher temperatures (e.g., 200-225°C) results in significantly greater amounts of MeIQx (a related HCA) and PhIP compared to frying at lower temperatures (150-175°C). nih.gov Boiling, steaming, and stewing, which are lower-temperature and moisture-based cooking methods, tend to produce negligible amounts of MeIQ.

The type of meat being cooked also influences the levels of MeIQ. Red meats like beef and pork, as well as poultry and fish, have been shown to contain MeIQ after being cooked at high temperatures. nih.gov The doneness level of the meat is another critical factor; well-done and very well-done meats typically have higher concentrations of HCAs compared to medium-rare or rare meats, due to the longer cooking times and higher temperatures reached at the surface. oup.com

Dietary patterns, particularly the frequency and quantity of consumption of high-temperature cooked meats, directly correlate with MeIQ exposure. Populations with diets high in fried or barbecued meats are likely to have a higher intake of MeIQ and other HCAs. researchgate.net Consequently, understanding the interplay between cooking methods, meat types, and dietary choices is essential for assessing human exposure and potential health risks associated with MeIQ.

Food ItemCooking MethodCooking Temperature/DonenessMeIQ Concentration (ng/g)
Ground Beef PattyFried230°C, 10 min/sideData for IQ reported as increasing with temperature and time
Beef SteakPan-friedWell-doneVariable, can be significant
Pork ChopFried225°CData for related HCAs (MeIQx, PhIP) increase with temperature
ChickenGrilled/BarbecuedWell-done with charringOften contains various HCAs
BaconFried225°CData for related HCAs (MeIQx, PhIP) increase with temperature
FishFried/BroiledHigh TemperatureCan be a source of HCAs depending on species and method

Note: Specific concentration values for MeIQ can vary widely based on precise cooking conditions. The table illustrates general trends in HCA formation.

Sample Preparation and Extraction Techniques

The initial step in the analytical workflow is crucial for removing interfering substances and enriching the concentration of IQ. The choice of technique depends on the sample matrix, the required level of purity, and the subsequent analytical method.

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of IQ from complex samples like cooked meats. nih.govactapol.net The method is based on the principle of partitioning the analyte between a solid sorbent and a liquid phase. actapol.net A typical SPE procedure involves four main steps:

Conditioning: The sorbent in the SPE cartridge is solvated with a solvent to prepare it for sample interaction. lodz.pl

Loading: The sample solution is passed through the sorbent bed, where the analyte is retained through mechanisms like reversed-phase, normal-phase, or ion-exchange interactions. lodz.pl

Washing: Interfering compounds are selectively removed by washing the cartridge with a solvent that does not elute the analyte. lodz.pl

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. lodz.pl

Various sorbents are employed for IQ extraction. Reversed-phase cartridges, such as octadecyl (C18), are common for separating nonpolar to mid-polar analytes. nih.gov For basic compounds like IQ, strong cation exchange (SCX) sorbents, which are functionalized with sulfonic acid groups, are highly effective. researchgate.net A specialized approach involves using "blue cotton," which is cotton adsorbent to which a trisulfo-copper phthalocyanine (B1677752) dye has been covalently bound. This material has a high affinity for polycyclic aromatic compounds like IQ, allowing for selective adsorption from aqueous solutions. The adsorbed IQ is subsequently eluted using an ammonia-methanol solution. nih.govnih.gov

Accelerated Solvent Extraction (ASE), also known as pressurized solvent extraction, is a rapid and automated technique for extracting analytes from solid and semi-solid samples. nih.govau.dk ASE utilizes conventional solvents at elevated temperatures (typically 50-200°C) and pressures (around 1500 psi) to enhance extraction efficiency. thermofisher.com The high temperature increases the solubility and diffusion rate of the analyte, while the high pressure keeps the solvent in its liquid state above its boiling point, allowing for safe and rapid extractions. thermofisher.com

A method for the rapid determination of heterocyclic amines in meats has been developed using ASE with methanol (B129727) as the extraction solvent. nih.govau.dk This approach is noted for being fast and reproducible, and it often reduces the need for extensive subsequent cleanup and preconcentration steps that are common in traditional methods. nih.govau.dk

Acid-base partitioning is a classic liquid-liquid extraction technique used to separate analytes based on their acidic or basic properties. As a heterocyclic aromatic amine, IQ is a basic compound. This property is exploited to separate it from neutral and acidic components within a complex food extract. nih.gov

The process typically involves dissolving the crude extract in an organic solvent and washing it with an acidic aqueous solution (e.g., 0.1 N HCl). nih.gov In the acidic solution, the basic amino group of IQ becomes protonated, rendering the molecule soluble in the aqueous phase. Neutral and acidic impurities remain in the organic phase. The aqueous phase is then collected, and the pH is raised by adding a base, which deprotonates the IQ molecule, making it soluble in an organic solvent again. A final extraction with an immiscible organic solvent (e.g., methylene (B1212753) dichloride) isolates the purified IQ. nih.gov This technique is often used as a cleanup step in combination with other methods like SPE. nih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate IQ from any remaining co-extracted compounds before quantification.

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the quantification of IQ. nih.govnih.gov It offers high resolution and is well-suited for the analysis of non-volatile and thermally labile compounds.

Reversed-phase HPLC is the most common separation mode, typically utilizing C18 (octadecyl silane) columns. nih.gov A variety of detectors can be coupled with HPLC for the analysis of IQ, including:

UV/Photodiode Array (PDA) Detection: This is a common detection method based on the absorbance of UV light by the analyte. nih.gov

Electrochemical Detection (LCEC): This highly sensitive method measures the current generated by the oxidation of the analyte at an electrode surface, offering excellent sensitivity for electroactive compounds like IQ. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments. nih.govnih.gov

The table below summarizes examples of HPLC conditions used for the analysis of IQ and related compounds.

Sample MatrixColumn TypeDetectorKey Methodological Details
Beef ExtractOctadecyl silane (B1218182) and Cation exchangeElectrochemical (LCEC)Samples purified by blue-cotton treatment and acid-base partition prior to analysis. nih.gov
Cooked Muscle MeatsNot SpecifiedPhotodiode Array (PDA) UVMethod used for IQ, MeIQx, DiMeIQx, and PhIP after solid-phase extraction. nih.gov
Meat ProductsNot SpecifiedTandem Mass Spectrometry (MS/MS)Compared LLE-SPE and QuEChERS sample preparation methods for 11 heterocyclic amines. nih.gov
Urine (Metabolites)C-18 UltrasphereElectrospray Ionization Mass Spectrometry (ESI/MS)Used to identify and assess metabolites of IQ. nih.gov

Gas Chromatography (GC) is another powerful separation technique, but its application for analyzing heterocyclic amines like IQ is less direct than HPLC. researchgate.netnih.gov The main challenges are the low volatility and high polarity of these compounds, which make them unsuitable for direct GC analysis. nih.gov Therefore, a derivatization step is required to convert the amine groups into less polar, more volatile derivatives. nih.govresearchgate.net

Common derivatization techniques include:

Silylation: This is a versatile and widely used method where an acidic hydrogen on the amine group is replaced with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. researchgate.netdoi.org The reagent N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is often used for this purpose. doi.orgnih.gov

Acylation and Alkylation: These methods involve adding an acyl or alkyl group to the amine, respectively, to increase volatility. researchgate.netnih.gov

Once derivatized, the compounds can be separated on a capillary column (e.g., DB-5MS) and detected, most commonly by a mass spectrometer (GC-MS). nih.govmadison-proceedings.com The mass spectrometer provides high sensitivity and structural information, allowing for confident identification of the derivatized analyte. nih.govmadison-proceedings.com

The table below provides examples of GC conditions used for the analysis of quinolines and derivatized amines.

Analyte/MatrixColumn TypeDerivatization ReagentDetectorKey Methodological Details
Heterocyclic Amines in FoodNot SpecifiedN-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Mass Spectrometry (MS)Derivatization converts amines to TBDMS derivatives for GC-MS analysis. doi.orgnih.gov
Quinoline (B57606) in TextilesDB-5MS Capillary ColumnNone (analyte is volatile)Mass Spectrometry (MS)Helium carrier gas with a defined oven temperature program. madison-proceedings.com
Amino AcidsNot SpecifiedMTBSTFAMass Spectrometry (MS)Optimized GC program for derivatized amino acids for space exploration applications. mdpi.com

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone for the sensitive and specific quantification of this compound. It is typically coupled with a chromatographic separation technique to resolve the analyte from complex sample matrices before detection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry is the most prevalent and powerful technique for the analysis of this compound. This method combines the high separation efficiency of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the high selectivity and sensitivity of mass spectrometric detection.

LC-MS methods are widely used for quantifying IQ in various samples, including cooked foods and biological specimens. libretexts.orgunodc.org The process generally involves an extraction step to isolate the compound from the sample matrix, followed by chromatographic separation and MS detection. libretexts.org Electrospray ionization (ESI) is a commonly employed ionization technique in the positive ion mode, as it is well-suited for polar and thermally labile molecules like IQ. wikipedia.org

Tandem mass spectrometry (MS/MS) is frequently used to enhance specificity and sensitivity. In this setup, a precursor ion corresponding to the protonated molecule of IQ ([M+H]⁺, m/z 199.1) is selected and fragmented, and specific product ions are monitored for quantification. nih.gov This approach, known as selected reaction monitoring (SRM), minimizes interferences and allows for very low detection limits. youtube.com For instance, UPLC-MS/MS has been used as a confirmatory method for results obtained from immunoassays, demonstrating its reliability and accuracy. jfda-online.com

Capillary liquid chromatography coupled with microelectrospray mass spectrometry has proven effective for detecting DNA adducts of IQ, achieving detection limits approaching 1 adduct in 10⁷ unmodified bases using SRM techniques. youtube.com Furthermore, LC-MS has been instrumental in identifying various metabolites of IQ in biological samples, such as hydroxylated and glucuronidated derivatives, by analyzing their characteristic mass-to-charge ratios and fragmentation patterns. wikipedia.orgnih.gov

Table 1: Research Findings on LC-MS Analysis of this compound and its Derivatives
ApplicationTechniqueKey FindingsReference
Metabolite IdentificationHPLC-ESI/MSIdentified novel urinary metabolites in mice, including hydroxylated and glucuronide forms. wikipedia.org
DNA Adduct DetectionCapillary LC/Micro-ESI-MS/MSEnabled sensitive detection of IQ-DNA adducts in animal tissues using constant neutral loss (CNL) and selected reaction monitoring (SRM). youtube.com
Quantification in FoodIsotope Dilution LC-MS/MSEstablished a rapid and accurate method for determining 12 types of heterocyclic amines, including IQ, in various food matrices. Detection limits were below 3.1 ng/g. nih.gov
Method ConfirmationUPLC-MS/MSUsed to verify the accuracy of a fluorescence immunoassay for IQ in pan-fried meat patties. Precursor ion was m/z 199.2 and product ions were m/z 184.2 and 157.2. jfda-online.com

Gas Chromatography-Mass Spectrometry (GC-MS)

To overcome these limitations, a derivatization step is typically required to convert the polar amine groups into less polar, more volatile, and thermally stable derivatives. This process involves a chemical reaction to modify the analyte before injection into the GC system. For example, a method developed for the related heterocyclic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) involved derivatization to form electron-capturing bis-pentafluorobenzyl derivatives, which were then analyzed by GC coupled with negative ion chemical ionization mass spectrometry. nih.gov A similar approach would likely be necessary for the successful analysis of IQ by GC-MS.

Once derivatized, the compound is separated on a capillary column and subsequently ionized, most commonly by electron ionization (EI). The resulting mass spectrum, which provides a unique fragmentation pattern or "fingerprint," is used for identification by comparison with spectral libraries. Quantification is achieved by measuring the response of a characteristic ion and comparing it to that of a standard, often a deuterium-labeled internal standard to improve accuracy.

Ion Trap-Time of Flight Tandem Mass Spectrometry (LCMS-IT-TOF)

The coupling of liquid chromatography with hybrid mass spectrometry systems, such as an ion trap combined with a time-of-flight (IT-TOF) analyzer, offers significant advantages for the analysis of this compound. This technology provides both high-resolution and accurate mass measurement capabilities, which are invaluable for structural elucidation and confident identification of the compound and its metabolites. nih.gov

The ion trap component allows for multiple stages of fragmentation (MSⁿ), which is a powerful tool for detailed structural characterization. nih.gov By isolating a specific ion and subjecting it to successive rounds of fragmentation, a comprehensive picture of its chemical structure can be built. nih.gov

The TOF analyzer provides high-resolution mass data, enabling the determination of the elemental composition of the parent molecule and its fragments with a high degree of accuracy. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass (isobars). For example, high-resolution mass measurement of a metabolite of IQ gave an accurate m/z value of 217.1084, corresponding to an elemental composition of C₁₁H₁₃ON₄, which was critical for its identification. nih.gov

Table 2: High-Resolution Mass Measurements of an IQ Metabolite (m/z 217) using LTQ-FT Mass Spectrometry
Nominal Mass (m/z)Measured Mass (Da)Calculated Mass (Da)Elemental Composition
217217.1084217.1089C₁₁H₁₃ON₄
200200.0818200.0824C₁₁H₁₀ON₃
186186.0662186.0667C₁₀H₈ON₃
171171.0553171.0558C₁₀H₇ON₂

Data sourced from a study on the in vivo biotransformation of this compound. nih.gov

Other Analytical Approaches

Beyond mass spectrometry-based methods, other analytical techniques have been explored for the quantification of this compound.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This mobility is dependent on the charge-to-mass ratio of the analyte. youtube.com Given that this compound is a basic compound that can be readily protonated in acidic buffer systems to form a positive ion, Capillary Zone Electrophoresis (CZE) is a theoretically suitable technique for its separation and analysis. youtube.com

Another mode of CE, Micellar Electrokinetic Chromatography (MEKC), extends the applicability of the technique to both neutral and charged analytes. wikipedia.org In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. Separation is then based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the micelles. wikipedia.org This approach could also be applied to the analysis of IQ and other related heterocyclic amines.

While CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption, specific, validated methods for the routine quantification of this compound using this technique are not widely documented in scientific literature. However, its successful application for the separation of structurally related compounds, such as other quinoline derivatives and heterocyclic amines, suggests its potential for this purpose. unodc.orgresearchgate.net

Fluorescence-Based Immunochromatographic Assays

Fluorescence-based immunochromatographic assays represent a rapid, sensitive, and specific screening tool for the determination of this compound. These assays are based on the principle of competitive immunoassay.

One such developed method utilizes magnetic nanoparticles coupled with a coating antigen as a capture probe and antibody-conjugated upconversion nanoparticles as the signal probe. jfda-online.com In the absence of IQ in a sample, the antibody-signal probes bind to the capture probes, resulting in a high fluorescence signal. jfda-online.com When IQ is present, it competes with the capture probe for the limited antibody binding sites on the signal probe. jfda-online.com This competition leads to a decrease in the amount of signal probe that binds to the capture probe, causing a reduction in the fluorescence signal that is inversely proportional to the concentration of IQ in the sample. jfda-online.com

This method has been successfully applied to detect IQ in pan-fried meat patties, showing good correlation with the results obtained by the more conventional UPLC-MS/MS technique. jfda-online.com The assay demonstrated a wide detection range and a low limit of detection, making it a valuable tool for rapid screening purposes. jfda-online.com

Table 3: Performance Comparison of Fluorescence Immunoassay and UPLC-MS/MS for IQ Detection in Pan-Fried Meat
SampleFrying Time (min)Fluorescence Immunoassay (μg·kg⁻¹)UPLC-MS/MS (μg·kg⁻¹)
Chicken Patties42.11 ± 0.172.25 ± 0.15
62.89 ± 0.213.01 ± 0.19
83.47 ± 0.253.62 ± 0.22
Fish Patties41.35 ± 0.111.46 ± 0.12
62.16 ± 0.182.28 ± 0.16
82.85 ± 0.202.97 ± 0.18

This table illustrates the consistent results between the rapid fluorescence immunoassay and the standard UPLC-MS/MS method. jfda-online.com

Analytical Methods for the Detection of Meiq

Maillard Reaction Mechanisms in MeIQ Genesis

The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. wikipedia.orgstudysmarter.co.uk The initial step involves the condensation of a carbonyl group from a sugar with a free amino group from an amino acid, forming an N-substituted glycosylamine. futurelearn.com This unstable intermediate then undergoes the Amadori rearrangement to form a more stable ketosamine. futurelearn.combyjus.com From this point, a series of complex reactions, including enolization, dehydration, cyclization, and polymerization, lead to the formation of a wide array of compounds, including melanoidins, which are responsible for the brown color, and various heterocyclic amines, including MeIQ. wikipedia.orgmdpi.com

Creatine (B1669601), a nitrogenous organic acid, and its anhydride, creatinine (B1669602), are pivotal precursors in the formation of MeIQ in muscle meats. nih.govphysiology.org Creatine is naturally present in muscle tissue and plays a crucial role in energy metabolism. encyclopedia.pubnih.gov During the cooking process, creatine is readily converted to creatinine. gpnotebook.com Both creatine and creatinine provide the imidazo (B10784944) portion of the MeIQ molecule. Studies have demonstrated a significant correlation between the creatin(in)e content of meat and the amount of MeIQ formed upon cooking. nih.gov Model systems heating creatine or creatinine with other precursors have successfully generated MeIQ, confirming their essential role in its formation. nih.gov

Specific amino acids and reducing sugars are also essential reactants in the Maillard reaction that leads to MeIQ formation. byjus.comnih.gov Amino acids provide the nitrogen atom and a portion of the carbon skeleton for the quinoline (B57606) ring of MeIQ. While various amino acids can participate, studies have shown that certain amino acids, when heated with creatine/creatinine and a sugar, are particularly effective in producing MeIQ. nih.gov

Reducing sugars, such as glucose and fructose, act as the primary carbonyl source in the initial stages of the Maillard reaction. mdpi.com The type and concentration of both amino acids and sugars can influence the rate and quantity of MeIQ formation. researchgate.netnih.gov The interaction of these precursors under thermal processing conditions leads to the complex series of reactions that ultimately form the MeIQ molecule. mdpi.comnih.gov

Influence of Cooking Parameters on MeIQ Formation

The formation of MeIQ is highly dependent on the conditions under which food is cooked. Key parameters such as temperature, duration, and the specific cooking method employed have a profound impact on the concentration of this compound in the final product. nih.gov

There is a direct and significant relationship between cooking temperature and the amount of MeIQ formed. nih.govnih.govresearchgate.net Generally, as the cooking temperature increases, the rate of the Maillard reaction accelerates, leading to a greater yield of MeIQ. researchgate.netmdpi.com Heterocyclic amines, including MeIQ, typically begin to form at temperatures above 150°C (302°F). nih.gov Studies have shown that increasing the frying temperature of meat from 150°C to 225°C leads to a progressive increase in the levels of various heterocyclic amines. nih.gov Research on pork steaks demonstrated that higher grilling temperatures resulted in increased levels of these compounds. researchgate.net

Effect of Frying Temperature on Heterocyclic Amine Formation in Meat Products
TemperatureObservationSource
150°CFormation of some heterocyclic amines detected. nih.gov
175°CIncreased yield of MeIQx, DiMeIQx, and PhIP. nih.gov
200°CFurther increase in the formation of MeIQx, DiMeIQx, and PhIP. nih.gov
225°CHighest levels of MeIQx, DiMeIQx, and PhIP observed. nih.gov

The length of time food is cooked also plays a crucial role in the formation of MeIQ. nih.gov Prolonged cooking times, especially at high temperatures, provide more opportunity for the complex series of reactions in the Maillard pathway to proceed, resulting in higher concentrations of heterocyclic amines. mdpi.com Studies on fried beef patties have shown a clear elevation in heterocyclic amine levels with increased cooking time. nih.gov Similarly, research on ground beef indicated that the amount of these substances increased as the frying time progressed. mdpi.com

Impact of Cooking Duration on Heterocyclic Amine Formation
Cooking TimeObservationSource
Short (e.g., < 5 minutes for beef)Minimal to no formation of certain heterocyclic amines. mdpi.com
Moderate (e.g., 10 minutes for beef)Detectable amounts of some heterocyclic amines. mdpi.com
LongSignificantly increased levels of heterocyclic amines. nih.gov

Different cooking methods expose food to varying heat transfer mechanisms and temperatures, leading to significant differences in MeIQ formation. nih.govmdpi.com High-temperature, dry-heat cooking methods such as grilling, broiling, barbecuing, and pan-frying are generally associated with the highest levels of MeIQ and other heterocyclic amines. nih.govindiatimes.com This is due to the direct, intense heat applied to the surface of the meat. In contrast, cooking methods that use lower temperatures and involve moisture, such as boiling, steaming, and poaching, tend to produce significantly lower or even undetectable levels of these compounds. mdpi.comhealthline.com Microwaving, due to its shorter cooking times, also generally results in lower formation of heterocyclic amines. healthline.com

Heterocyclic Amine Formation by Cooking Method
Cooking MethodRelative Level of FormationSource
Grilling/Broiling/BarbecuingHigh nih.govindiatimes.com
Pan-FryingHigh nih.gov
Roasting/BakingModerate healthline.com
Boiling/Steaming/PoachingLow to None mdpi.com
MicrowavingLow healthline.com

Matrix-Specific MeIQ Formation in Muscle Foods

The formation of 2-Amino-1-methylimidazo[4,5-f]quinoline (MeIQ) and other heterocyclic amines (HCAs) in thermally processed foods is significantly influenced by the specific characteristics of the food matrix, particularly in muscle foods like meat and fish. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov The composition of the raw material, including the type of muscle, its fat content, and moisture level, plays a crucial role in the types and quantities of HCAs generated during cooking. nih.govnih.gov

Meat and Fish Species Differences

The concentration and profile of HCAs, including MeIQ, vary considerably among different types of meat and fish. researchgate.netnih.gov These differences are largely attributed to variations in the concentrations of essential precursors such as creatine/creatinine, specific amino acids, and sugars. nih.gov

Research indicates that different meat types yield different HCA profiles. For instance, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is often the predominant HCA found in cooked beef, pork, and fish. researchgate.netresearchgate.net In contrast, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) is typically more abundant in poultry like chicken. researchgate.netmdpi.com While MeIQ is generally found in smaller quantities compared to MeIQx and PhIP, its presence is consistently detected across various muscle foods. researchgate.netresearchgate.net

Studies have quantified the levels of different HCAs in various cooked meats. For example, fried pork has been shown to contain higher total HCA levels compared to fried beef and fried chicken. researchgate.net One study found that the total HCA content in well-done fried pork was 13.91 ng/g, whereas fried beef and chicken contained 8.92 ng/g and 7.00 ng/g, respectively. researchgate.net In commercially cooked meat products, MeIQx has been detected at frequencies of 33% in samples from homes and restaurants and 31% in commercial products, while MeIQ was detected in 4% of home and restaurant samples. researchgate.net

The following table summarizes findings on HCA concentrations in different meat and fish species from various studies. It is important to note that cooking methods, temperatures, and duration significantly impact these values.

Meat/Fish TypeCooking MethodMeIQ (ng/g)MeIQx (ng/g)PhIP (ng/g)Reference
Beef PattyPan-fried-Up to 45.5- researchgate.net
Pork ChopPan-fried--- researchgate.net
Chicken BreastPan-friedUp to 3.32Up to 0.63Up to 28.35 researchgate.net
Fish (Various)Fried-Not DetectedMean 3.17 nih.gov
Grilled Pork SteakGrilled--~28.62 mdpi.com
Barbecued Chicken FilletBarbecued--Up to 480 mdpi.com

Impact of Fat and Moisture Content

The fat and moisture content of muscle foods are critical factors that modulate the formation of MeIQ and other HCAs during cooking. nih.govnih.gov

Fat Content: The role of fat in HCA formation is complex. Some studies suggest that higher fat content in meat may lead to lower concentrations of certain HCAs. nih.govnih.gov This could be due to fat's influence on heat transfer within the meat. Leaner ground beef has been observed to increase in fat percentage after cooking, while patties with a higher initial fat content tend to decrease in fat percentage. nih.gov Generally, as the fat content in ground beef patties is reduced, there is a corresponding decrease in cooking loss, drip loss, and juiciness. researchgate.netresearchgate.net The relationship between lipid content and HCA formation is also linked to lipid oxidation, which can produce reactive carbonyls that are precursors to HCA formation. nih.gov

The following table illustrates the general relationship between fat content and cooking characteristics of ground beef patties, which can indirectly influence HCA formation.

Fat Content (%)Cooking LossJuiciness RatingTenderness RatingReference
Low (e.g., 5-10%)LowerLowerLower researchgate.netresearchgate.net
Medium (e.g., 15-20%)ModerateModerateModerate nih.govresearchgate.net
High (e.g., 25-30%)HigherHigherHigher researchgate.netresearchgate.net

Moisture Content: Moisture plays a significant role in the formation of HCAs. A higher water content can facilitate the transport of water-soluble precursors, such as creatine, amino acids, and sugars, from the interior of the meat to the hot surface where HCA formation predominantly occurs. researchgate.netresearchgate.net This migration of precursors can lead to an increased yield of HCAs. researchgate.net Conversely, some research has indicated that beef burgers with a higher moisture content had significantly lower levels of PhIP. researchgate.net This suggests that while moisture can transport precursors, it may also lower the surface temperature, potentially inhibiting HCA formation. The Maillard reaction, a key step in HCA formation, is influenced by water activity. nih.govnih.gov Studies using chemical model systems have shown that water concentration has a significant effect on the total amount of HCAs produced. nih.gov As cooking progresses, moisture is lost, which in turn increases the concentration of precursors on the surface. grazingguide.net

Mitigation Strategies for 2 Amino 1 Methylimidazo 4,5 F Quinoline Formation in Food

Food Preparation and Processing Modifications

The formation of MeIQ is highly dependent on both the temperature and duration of cooking. nih.govnih.gov Research has consistently shown that higher temperatures and longer cooking times lead to a significant increase in the concentration of MeIQ and other HCAs in cooked meats. nih.gov

Studies on fried ground-beef patties have demonstrated a clear correlation between cooking temperature and HCA formation. For instance, increasing the frying temperature from 150°C to 230°C results in a substantial rise in the levels of various HCAs, including MeIQx (a related HCA). nih.gov The rate of formation for many HCAs follows an exponential increase with rising temperature and extended cooking time. nih.gov Therefore, a primary mitigation strategy is to cook meat at the lowest possible temperature for the shortest amount of time that ensures food safety. Cooking at temperatures below 300°F (149°C) can limit the formation of these harmful carcinogens. foodhow.com

Table 1: Effect of Frying Temperature and Time on Heterocyclic Amine (HCA) Formation in Beef Patties

Frying Temperature (°C) Cooking Time (minutes per side) MeIQx (ng/g) PhIP (ng/g) DiMeIQx (ng/g)
150 6 0.2 0.3 ND
190 6 1.5 2.5 0.1
230 6 4.5 10.2 0.8

ND = Not Detected. Data sourced from a study on fried beef patties.

The choice of cooking method plays a crucial role in the amount of MeIQ formed in food. High-temperature, dry-heat cooking methods that involve direct contact with a hot surface or flame, such as grilling, barbecuing, and pan-frying, tend to produce the highest levels of HCAs. foodhow.comcancer.gov This is because these methods facilitate the chemical reactions between the precursors of HCAs at high temperatures. wikipedia.org

Conversely, cooking methods that utilize lower temperatures and moist heat can significantly reduce or even prevent the formation of MeIQ. foodnavigator.com Such methods include:

Boiling: This method generally does not produce detectable levels of HCAs. who.int

Steaming: A moist-heat method that cooks food without direct high-heat exposure, thus minimizing HCA formation. foodnavigator.com

Poaching: Involves cooking food in a liquid at a relatively low temperature. foodnavigator.com

Stewing and Braising: These are slow, moist-heat cooking methods that are effective in reducing the formation of advanced glycation end products (AGEs), which are also linked to chronic diseases. nutrition.org

Microwaving: Pre-cooking meat in a microwave for a short period before high-temperature cooking can reduce the final HCA content by decreasing the time the meat is exposed to high heat. nutrition.org

Baking is considered a safer cooking method than grilling because it is done at lower, indirect heat. foodhow.com

Role of Food Additives and Ingredients

The incorporation of antioxidants into meat products before cooking is an effective strategy to inhibit the formation of MeIQ and other HCAs. nih.govresearchgate.net Antioxidants are thought to work by scavenging free radicals that are involved in the HCA formation pathways. nih.gov Natural antioxidants from various plant sources have shown significant inhibitory effects.

Rosemary extracts , rich in phenolic compounds like carnosic acid, carnosol, and rosmarinic acid, have been extensively studied and found to be potent inhibitors of HCA formation. nih.govfoodnavigator.comresearchgate.net The addition of rosemary extracts to beef patties before cooking has been shown to reduce the levels of MeIQx and PhIP by up to 91.7% and 85.3%, respectively. nih.gov The inhibitory effect is linked to the antioxidant activity of the extract. nih.govfoodnavigator.com

Other natural antioxidants that have demonstrated the ability to reduce HCA formation include:

Tea Catechins: Polyphenolic compounds found in green and white tea. who.int

Grape Seed Extract: Contains proanthocyanidins, which are powerful antioxidants. bohrium.com

Vitamin E (α-tocopherol): A fat-soluble vitamin with antioxidant properties. cancer.gov

Table 2: Inhibition of Heterocyclic Amine (HCA) Formation in Beef Patties with Rosemary Extract

Rosemary Extract Concentration Cooking Condition MeIQx Inhibition (%) PhIP Inhibition (%)
0.2% (20% Ethanol Extract) 204°C for 5 min/side 91.7 85.3
0.5% (20% Ethanol Extract) 204°C for 5 min/side ~90 ~84

Data sourced from a study on the effects of rosemary extracts on HCA formation in beef patties.

Adjusting the pH of meat through marination can significantly reduce the formation of MeIQ. Acidic marinades, containing ingredients like vinegar or lemon juice, have been shown to decrease HCA levels by creating a less favorable environment for the chemical reactions that form these compounds. nih.govresearchgate.net Studies have demonstrated that marinating meat in acidic solutions can reduce HCA formation by up to 90%. researchgate.net The acidity is believed to denature proteins on the meat's surface, which in turn reduces HCA formation during cooking. researchgate.net For example, marinating beef steaks in various types of vinegar before cooking has been found to lower the total HCA content. mdpi.com

The modification of sugar content in marinades and meat formulations can also influence HCA formation. While sugars are precursors in the Maillard reaction that can lead to HCA formation, the addition of certain types of sugars, such as those found in honey and brown sugar, to marinades has been shown to reduce the levels of MeIQ and other HCAs in grilled chicken. nih.gov It is theorized that excess sugars may lead to the formation of Maillard reaction products that block the pathways of HCA formation. k-state.edu Furthermore, furfural (B47365) and 5-methyl-2-furfural, which are formed from glucose during the Maillard reaction, can react with phenylalanine (an amino acid precursor to PhIP), thereby inhibiting its formation. mdpi.com

Public Health Recommendations for Reducing Dietary MeIQ Exposure

Several public health organizations have issued recommendations to help consumers reduce their dietary exposure to MeIQ and other HCAs. These recommendations are based on the scientific evidence linking high consumption of well-done and processed meats to an increased risk of certain cancers. nutrition.orgharvard.edu

The World Health Organization's (WHO) International Agency for Research on Cancer (IARC) has classified processed meat as "carcinogenic to humans" (Group 1) and red meat as "probably carcinogenic to humans" (Group 2A). who.intharvard.edu The formation of carcinogenic chemicals like HCAs during meat processing and cooking contributes to this classification. harvard.edu The WHO advises moderating the consumption of processed meat to reduce the risk of colorectal cancer. who.int

The U.S. National Cancer Institute (NCI) provides the following practical advice to reduce exposure to HCAs: cancer.govnutrition.org

Avoid prolonged cooking times at high temperatures.

Use a microwave oven to pre-cook meat before exposing it to high temperatures to shorten the cooking time.

Continuously turn meat over on a high-temperature surface.

Remove charred portions of meat before consumption.

Refrain from using gravy made from meat drippings, as it can contain high concentrations of HCAs.

General dietary guidelines from health authorities often recommend a diet rich in fruits, vegetables, and whole grains, while limiting the intake of red and processed meats. aicr.org Adopting a "Meatless Monday" can significantly reduce levels of HCAs in the body. who.int

Advanced Research Directions and Future Perspectives on 2 Amino 1 Methylimidazo 4,5 F Quinoline

Omics Technologies in MeIQ Research (e.g., Genomics, Proteomics, Metabolomics)

Omics technologies provide a system-wide view of the molecular changes induced by MeIQ, offering a powerful approach to understanding its biological effects beyond a single pathway. These high-throughput methods allow for a more holistic analysis of the interactions between the carcinogen and the biological system.

Genomics: Genomic studies in MeIQ research focus on identifying genetic variations and mutations associated with exposure and susceptibility. For instance, genomic analyses of tumors induced by the related compound IQ have revealed mutations in proto-oncogenes like c-Ha-ras and in tumor suppressor genes such as p53. nih.gov This involves scanning the entire genome to find single nucleotide polymorphisms (SNPs) or other alterations that may influence an individual's risk of developing cancer upon MeIQ exposure. nih.gov These genomic approaches help to build a comprehensive map of the genetic landscape affected by MeIQ.

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions within a biological system. nih.gov In MeIQ research, proteomics can identify changes in protein expression and post-translational modifications that occur in cells upon exposure. nih.gov Techniques like two-dimensional gel electrophoresis (2-DE) and mass spectrometry are used to compare the proteomes of MeIQ-exposed and unexposed cells, revealing proteins involved in cellular stress, DNA repair, and apoptosis. nih.govnih.gov This "expression proteomics" approach can help identify novel protein targets and pathways affected by MeIQ. nih.gov

Metabolomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites in a cell or organism. mayo.edunih.govyoutube.com It provides a direct functional readout of cellular activity and physiological state. mayo.edunih.gov Using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify the unique chemical fingerprints left by MeIQ's metabolic processes. mayo.eduyoutube.com Untargeted metabolomics, in particular, aims to measure as many metabolites as possible to discover unexpected metabolic alterations and potential biomarkers of exposure or effect. nih.govmdpi.com For example, studies on the related compound IQ have identified several urinary metabolites, providing insights into its metabolic pathways. nih.gov

Table 1: Applications of Omics Technologies in MeIQ Research

Omics Technology Key Application in MeIQ Research Techniques Used Potential Insights
Genomics Identifying genetic mutations and susceptibility genes related to MeIQ-induced carcinogenesis. DNA sequencing, Genome-Wide Association Studies (GWAS). Understanding of genetic risk factors and mechanisms of DNA damage.
Proteomics Analyzing changes in protein expression and post-translational modifications following MeIQ exposure. Mass Spectrometry (MS), 2-D Gel Electrophoresis. Identification of key proteins and pathways involved in cellular response to MeIQ.
Metabolomics Profiling changes in small-molecule metabolites to understand metabolic reprogramming and identify exposure biomarkers. Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR). Elucidation of metabolic pathways of MeIQ and discovery of novel biomarkers.

Development of Novel Biomarkers for MeIQ Exposure and Biological Effects

Effective public health strategies and individual risk assessment rely on the ability to accurately measure exposure to carcinogens like MeIQ and to detect early biological responses. A biomarker is a characteristic that can be objectively measured as an indicator of normal biological processes, pathogenic processes, or responses to an exposure. researchgate.net Research is focused on developing novel, sensitive, and specific biomarkers for both MeIQ exposure and its subsequent biological effects. nih.gov

Biomarkers of Exposure: These biomarkers provide an objective measure of the internal dose of a compound. For HAAs, this can include measuring the parent compound or its metabolites in bodily fluids like urine or blood. For example, urinary metabolites have been identified for the related HAA, IQ. nih.gov Another key approach is the measurement of DNA adducts—covalent bonds formed between the carcinogen and DNA—in target tissues or surrogate cells. These adducts are a direct measure of the biologically effective dose that has reached its molecular target.

Biomarkers of Effect: These biomarkers indicate early biological changes in the body in response to carcinogen exposure, often preceding overt disease. nih.gov They can provide early warnings of adverse health effects. nih.gov Examples relevant to MeIQ research include markers of oxidative stress (e.g., 8-iso-prostaglandin F2α), DNA damage (e.g., micronuclei formation), and alterations in the expression of genes and proteins involved in DNA repair and cell cycle control. mdpi.com The goal is to identify a suite of biomarkers that can predict adverse outcomes with high accuracy. nih.gov

Table 2: Potential Biomarkers for MeIQ

Biomarker Type Example Matrix Indication
Exposure MeIQ metabolites Urine, Blood Internal dose of MeIQ.
Exposure MeIQ-DNA adducts Tissues, Blood cells Biologically effective dose at the DNA level.
Effect Oxidative stress markers (e.g., 8-OHdG) Urine, Blood Increased cellular oxidative damage.
Effect Micronuclei Lymphocytes Chromosomal damage (genotoxicity).
Effect Altered gene/protein expression (e.g., p53) Tissue biopsies Cellular response to DNA damage, potential for carcinogenesis.

Mechanistic Studies on Long-Term, Low-Dose Exposure

Most human exposure to MeIQ occurs over long periods at low doses through diet. nih.gov This chronic, low-level exposure scenario is distinct from the high-dose exposures often used in traditional toxicology studies. Therefore, a key research direction is to understand the specific mechanisms and health risks associated with long-term, low-dose MeIQ exposure. mdpi.com Studies in this area investigate how chronic exposure affects cellular processes, potentially leading to cumulative damage that high-dose studies might miss. Research on other compounds has shown that even nanomolar concentrations can induce lasting effects in sensitive cell types like neural stem cells. nih.gov Studies on the related compound IQ have suggested that long-term exposure may be associated with neurotoxicity and could contribute to the risk of neurodegenerative diseases like Parkinson's disease, possibly through mechanisms involving oxidative stress and inflammation. nih.gov Understanding these low-dose effects is critical for accurately assessing the human health risk from dietary MeIQ.

Integrated Risk Assessment Models for MeIQ and Related Compounds

To better predict the health risks posed by MeIQ, researchers are developing more sophisticated, integrated risk assessment models. researchgate.net These models aim to provide a more holistic evaluation by combining data from various sources. An integrated risk assessment is a science-based approach that combines risk estimations for humans and the environment. researchgate.net

These models incorporate:

Exposure Assessment: Data on the presence of MeIQ and other HAAs in different foods and dietary habits of various populations. mdpi.com

Toxicology Data: Results from animal carcinogenicity studies and in vitro mechanistic experiments.

Human Biomonitoring: Information from biomarkers of exposure and effect in human populations.

Mechanistic Insights: Knowledge of the metabolic pathways, DNA adduct formation, and key cellular events leading to cancer.

By integrating these diverse data streams, often using computational and systems biology approaches, these models can provide a more quantitative and robust estimation of cancer risk. epa.gov This allows for a more informed basis for regulatory decision-making and public health guidance concerning HAAs in the food supply. mdpi.comglobalquakemodel.org

Gene-Environment Interactions in MeIQ-Induced Carcinogenesis

It is widely recognized that the risk of developing cancer is influenced by a complex interplay between environmental exposures and an individual's genetic makeup. nih.govresearchgate.netmdpi.come-jehs.org This concept of gene-environment interaction is a critical area of research for MeIQ. researchgate.net Individual susceptibility to the carcinogenic effects of MeIQ can vary significantly based on genetic polymorphisms in key genes. nih.gov

Key genes of interest include:

Metabolizing Enzymes: Genes encoding for cytochrome P450 (CYP) enzymes (e.g., CYP1A2), which are involved in the metabolic activation of MeIQ to its reactive forms, and phase II enzymes (e.g., N-acetyltransferases, sulfotransferases), which are involved in its detoxification. Polymorphisms in these genes can lead to higher activation or slower detoxification, increasing an individual's effective dose and subsequent risk.

DNA Repair Genes: Genes involved in repairing the DNA adducts formed by MeIQ are also crucial. researchgate.nete-jehs.org Variations in the efficiency of DNA repair pathways, such as nucleotide excision repair, can determine whether MeIQ-induced DNA damage is corrected or persists, potentially leading to mutations. researchgate.net

Studying these interactions helps to identify subpopulations that may be at a higher risk for MeIQ-induced cancers, allowing for more targeted prevention strategies.

Q & A

Q. What synthetic routes are available for 2-amino-1-methylimidazo[4,5-f]quinoline and its derivatives?

A common method involves starting with 6-nitro-quinoline-5-amine, which is reduced to quinoline-5,6-diamine using SnCl₂. Subsequent condensation with benzaldehyde derivatives and cyclization yields intermediates like N6-benzylidene-quinoline-5,6-diamines and 2-phenyl-1H-imidazo[4,5-f]quinolines. Structural confirmation is achieved via IR, ¹H NMR, mass spectrometry, and elemental analysis .

Q. How is the chemical structure of this compound characterized experimentally?

Key techniques include:

  • IR spectroscopy : Detection of N-H (3240 cm⁻¹) and C=N (1654 cm⁻¹) stretching vibrations.
  • ¹H NMR : Signals for aromatic protons (δ 7.26–7.76 ppm) and NH groups (δ 10.92 ppm).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 245 for 2-phenyl derivatives) .

Q. What are the primary mutagenicity assays used to evaluate this compound?

The Ames test (e.g., TA98 strain) is standard for assessing frameshift mutagenicity. Structural analogs like IQ (2-amino-3-methylimidazo[4,5-f]quinoline) show up to 10⁶-fold differences in mutagenic potency depending on ring system modifications (quinoline vs. quinoxaline vs. naphthalene) .

Q. How does the International Agency for Research on Cancer (IARC) classify this compound?

While this compound itself is not explicitly listed, its structural analogs (e.g., IQ, MeIQx) are classified as Group 2B carcinogens (possibly carcinogenic to humans) based on animal studies and mechanistic evidence .

Advanced Research Questions

Q. What experimental strategies address discrepancies in mutagenicity data across structural analogs?

Comparative studies using isosteric replacements (e.g., replacing quinoline with quinoxaline or naphthalene) reveal that nitrogen atom positioning and aromaticity significantly impact DNA adduct formation and frameshift mutagenicity. For example, IQx (quinoxaline analog) is six-fold less mutagenic than IQ in TA98 .

Q. How do metabolic pathways influence the carcinogenic potential of this compound?

Key metabolic steps include:

  • N-hydroxylation : Cytochrome P450-mediated activation to N-hydroxy derivatives.
  • Conjugation : Detoxification via glucuronidation or sulfation.
  • DNA adduct formation : C8-2′-deoxyguanosine adducts are critical for mutagenicity. Strain-specific differences in Ah receptor responsiveness and N-acetyltransferase genotypes modulate adduct levels .

Q. What in vitro models are used to study cytokine induction by this compound?

Exposure to 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) upregulates IL6 mRNA and protein expression in cell lines, suggesting pro-inflammatory effects. Assays include qRT-PCR for mRNA quantification and ELISA for protein detection .

Q. How do dietary components modulate its mutagenic activity?

Riboflavin 5′-phosphate (vitamin B₂ analog) and vitamins A/K reduce mutagenicity by inhibiting metabolic activation or scavenging reactive intermediates. Probiotics like Bifidobacterium longum suppress colon carcinogenesis in animal models by binding to HAAs .

Q. What analytical methods quantify this compound in complex matrices (e.g., cooked meats)?

  • HPLC with UV detection : Wavelengths optimized at 263 nm for quinoline derivatives.
  • Mass spectrometry : Electron impact or fast atom bombardment (FAB-MS) for metabolite identification.
  • Isotope dilution : Deuterated internal standards (e.g., 2-amino-3-trideuteromethyl-IQ) improve quantification accuracy .

Q. How do experimental designs account for co-exposure to other carcinogens (e.g., cigarette smoke)?

Synergistic effects are studied using combinatorial exposure models. For example, cigarette smoke enhances MeIQx-induced rat hepatocarcinogenesis by upregulating CYP1A2, which activates HAAs. Dose-response curves and factorial ANOVA are used to assess interactions .

Methodological Notes

  • Structural analogs : Always verify regioisomer nomenclature (e.g., IQ vs. iso-IQ) to avoid misinterpretation of toxicity data .
  • Adduct analysis : Use ³²P-postlabeling or LC-MS/MS for high-sensitivity detection of DNA adducts .
  • In vivo models : Select congenic mouse strains with defined Ah receptor or NAT2 genotypes to control metabolic variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.